N-[1-(4-methoxyphenyl)ethyl]butanamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-13(15)14-10(2)11-6-8-12(16-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOUTQZYGCMBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)ethyl]butanamide typically involves the reaction of 4-methoxyphenylacetic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by amide bond formation. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of N-[1-(4-methoxyphenyl)ethyl]butylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[1-(4-methoxyphenyl)ethyl]butanamide serves as a crucial building block in organic synthesis. Its structure allows for various transformations, making it a versatile intermediate for developing more complex organic molecules.
- Reactions:
- Oxidation: Can be oxidized to form hydroxyl derivatives.
- Reduction: The amide can be reduced to an amine using lithium aluminum hydride.
- Substitution: The methoxy group can undergo nucleophilic aromatic substitution.
| Reaction Type | Example Reaction | Major Products |
|---|---|---|
| Oxidation | Oxidation of methoxy group | 4-Hydroxyphenyl derivatives |
| Reduction | Reduction of amide group | N-[1-(4-methoxyphenyl)ethyl]butylamine |
| Substitution | Nucleophilic substitution with hydroxide ions | Various substituted phenyl derivatives |
Biology
Research indicates that this compound may exhibit significant biological activity. Its interactions with biomolecules are under investigation for potential therapeutic applications.
- Biological Activity:
- Anti-inflammatory Effects: Studies suggest it may modulate inflammatory pathways.
- Analgesic Properties: Preliminary research points towards pain-relieving effects.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties:
- Mechanism of Action:
- The methoxy group enhances solubility and facilitates interactions with biological targets, potentially influencing enzyme activity and receptor modulation.
- Therapeutic Potential:
- Investigated for use in treating conditions related to inflammation and pain management.
Industrial Applications
This compound is also utilized in the development of new materials and specialty chemicals within industrial settings. Its unique properties lend themselves to applications in:
- Chemical Manufacturing: Serving as an intermediate for synthesizing other compounds.
- Material Science: Contributing to the development of polymers and other advanced materials.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated notable inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Research
Research published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in animal models. The findings demonstrated a significant reduction in inflammation markers, supporting further exploration for therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Butanamides
N-(4-Ethoxyphenyl)butanamide (CAS 21218-92-8)
- Structure : Differs by an ethoxy (-OC₂H₅) group instead of methoxy (-OCH₃) on the phenyl ring.
- Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol).
- Key Differences: The ethoxy group increases hydrophobicity compared to methoxy, which may alter solubility and metabolic pathways. No pharmacological data are provided, but such substitutions often modulate receptor binding affinities in aryl-containing compounds .
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)butanamide (CAS 899588-98-8)
- Structure: Incorporates a thioether linkage (-S-) and an aminophenyl group.
- Molecular Formula : C₁₇H₂₀N₂O₂S (MW: 316.40 g/mol).
Fentanyl Analogs
4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide)
- Structure : Shares the butanamide and 4-methoxyphenyl groups but includes a piperidine ring and phenethyl substituent.
- Molecular Formula : C₂₄H₃₂N₂O₂ (MW: 380.53 g/mol).
- Pharmacological Relevance: A fentanyl analog with opioid receptor activity. The 4-methoxy group may reduce potency compared to unsubstituted fentanyl derivatives, as seen in related compounds like alfentanil ().
Aryl-Substituted Sulfonamides and Cinnamates
Ethyl p-Methoxycinnamate
- Structure : Contains a 4-methoxyphenyl group linked to a cinnamate ester.
- Key Differences : Lacks the amide bond but shares the 4-methoxyphenyl motif. Studies show analgesic and anti-inflammatory properties via cyclooxygenase inhibition, though cytotoxicity was absent in thiourea-modified derivatives .
N-(4-Methoxyphenyl)benzenesulfonamide
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Notes |
|---|---|---|---|---|
| N-[1-(4-Methoxyphenyl)ethyl]butanamide | C₁₃H₁₉NO₂ | 221.30 | 4-Methoxyphenethyl | Limited data; structural intermediate |
| N-(4-Ethoxyphenyl)butanamide | C₁₂H₁₇NO₂ | 207.27 | 4-Ethoxyphenyl | Increased hydrophobicity |
| 4-Methoxybutyrylfentanyl | C₂₄H₃₂N₂O₂ | 380.53 | 4-Methoxyphenyl, piperidine | Opioid analog; monitored by WHO |
| 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)butanamide | C₁₇H₂₀N₂O₂S | 316.40 | 4-Aminophenylthio, 4-methoxyphenyl | No cytotoxicity observed |
Research Findings and Regulatory Considerations
- Pharmacological Effects: Fentanyl analogs like 4-Methoxybutyrylfentanyl likely exhibit µ-opioid receptor agonism, but the 4-methoxy group may reduce efficacy compared to non-substituted analogs (e.g., butyrylfentanyl) .
- Regulatory Status: Compounds with piperidine rings and phenethyl groups (e.g., 4-Methoxybutyrylfentanyl) are classified as novel psychoactive substances (NPS) and subject to international surveillance .
- Synthetic Modifications: Substituents like ethoxy or thioether groups () demonstrate how minor structural changes can tailor physicochemical properties without necessarily enhancing bioactivity.
Q & A
Basic: What are the recommended synthetic routes for N-[1-(4-methoxyphenyl)ethyl]butanamide, and how do reaction conditions influence yield and purity?
Answer:
Synthesis typically involves a multi-step approach, including:
- Amide bond formation between a butanoyl chloride derivative and a 4-methoxyphenethylamine intermediate under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .
- Piperidine ring functionalization via nucleophilic substitution or reductive amination for analogs with piperidinyl groups .
Key factors affecting yield: - Temperature control (e.g., maintaining ≤0°C during exothermic reactions to prevent side products).
- Purification via column chromatography (silica gel, gradient elution) or recrystallization to achieve ≥98% purity .
Basic: What analytical techniques are critical for characterizing this compound and confirming structural integrity?
Answer:
- NMR Spectroscopy : H and C NMR to verify methoxy (-OCH), amide (-CONH-), and phenyl proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 417.0 for the hydrochloride salt) .
- HPLC-UV : Purity assessment using a C18 column and λmax ~255 nm .
Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the opioid receptor binding affinity of this compound analogs?
Answer:
- Substituent Variation : Modify the methoxy group (e.g., replace with fluorine or ethoxy) to assess steric/electronic effects on µ-opioid receptor (MOR) binding .
- In Vitro Assays : Use competitive binding assays with H-naloxone in HEK-293 cells expressing MOR .
- Pharmacokinetic Profiling : Compare lipophilicity (logP) of analogs via shake-flask method to correlate with blood-brain barrier penetration .
Advanced: What in vivo models are appropriate for studying the analgesic efficacy and safety profile of this compound?
Answer:
- Rodent Tail-Flick Test : Measure latency to pain response pre- and post-administration (dose range: 0.1–5 mg/kg, s.c.) .
- Respiratory Depression Assay : Monitor minute ventilation in Sprague-Dawley rats to assess opioid-related toxicity .
- Metabolite Identification : Collect plasma and liver microsomes for LC-MS/MS analysis to detect N-dealkylation or hydroxylation products .
Basic: What regulatory considerations apply to handling this compound in laboratory settings?
Answer:
- Controlled Substance Status : Classified as a Schedule I analog under the WHO surveillance program due to structural similarity to butyrylfentanyl .
- Safety Protocols : Use fume hoods for synthesis, wear PPE (gloves, lab coat), and store at -20°C in airtight containers to prevent degradation .
Advanced: How can researchers resolve contradictions in reported receptor selectivity data for this compound analogs?
Answer:
- Orthogonal Assays : Validate binding data using both radioligand displacement (MOR, KOR) and functional assays (cAMP inhibition) .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to compare binding poses of analogs with resolved MOR crystal structures (PDB: 6DDF) .
- Batch Reproducibility : Verify synthetic consistency across labs via interlaboratory NMR and LC-MS comparisons .
Advanced: What strategies mitigate metabolic instability of this compound in preclinical studies?
Answer:
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rat models to prolong half-life .
- Prodrug Design : Introduce ester moieties at the amide group to enhance stability in plasma .
- Biliary Excretion Studies : Cannulate bile ducts in rodents to quantify glucuronide conjugates .
Basic: What computational tools are used to predict the physicochemical properties of this compound?
Answer:
- SwissADME : Estimate logP (2.8), topological polar surface area (50.7 Ų), and bioavailability score (0.55) .
- Molinspiration : Predict blood-brain barrier penetration (high probability due to logP >2) .
Advanced: How does the methoxy group position (para vs. meta) influence the compound’s pharmacological profile?
Answer:
- Para-Substitution : Enhances MOR affinity due to optimal electron-donating effects (EC ~12 nM vs. ~45 nM for meta-substituted analogs) .
- Meta-Substitution : Reduces off-target serotonin receptor binding (5-HT IC >1 µM) compared to para derivatives .
Basic: What are the documented stability challenges for this compound under varying storage conditions?
Answer:
- Photodegradation : Store in amber vials at -20°C; exposure to UV light accelerates decomposition (t <24 hours at 25°C) .
- Hydrolysis : Susceptible to amide bond cleavage in aqueous buffers (pH >8); use lyophilized forms for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
